愈创木酚

描述

Guaiactamine, also known as Galantamine, is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . It is used to manage mild to moderate dementia associated with Alzheimer’s Disease . It is not known to alter the course of the underlying dementing process .

Synthesis Analysis

Galantamine synthesis involves a docking-based technique for designing GAL derivatives with dual-site binding fragments – one blocking the catalytic site and another blocking the peripheral anionic site (PAS) . The highly scored compounds are synthesized and tested .Molecular Structure Analysis

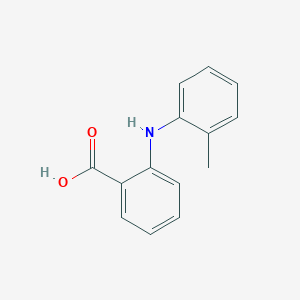

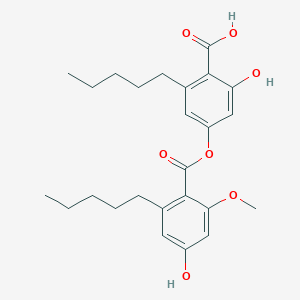

The molecular formula of Guaiactamine is C13H21NO2 . Its average mass is 223.311 Da and its monoisotopic mass is 223.157227 Da .科学研究应用

抗风湿和抗氧化活性

同属植物的愈创木酚是一种顺势疗法制剂,已显示出潜在的抗风湿和抗氧化活性。在一项动物研究中观察到这一点,其中用愈创木酚治疗导致类风湿性关节炎诱导大鼠的各种物理和生化参数正常化 (Sarkar, Datta, Das, & Gomes, 2014).

牙科应用

愈创木酚已被研究其在牙科中的作用,特别是在牙龈炎和牙周炎的背景下。一项涉及含有愈创木酚的糊剂的研究表明,该糊剂具有抗炎作用并能抑制牙周袋中的微生物生长,表明在牙科健康中具有潜在应用 (Yamamura, 1987).

毒性研究

研究还集中在愈创木酚的急性毒性上。一项对小鼠的研究发现,愈创木酚剧毒,高剂量时会出现心动过速、体温过低和器官坏死等影响。这突出了了解和控制其用法的必要性,尤其是在不受监管的情况下 (Martínez Enríquez et al., 2009).

细胞毒性作用

在临床牙科的背景下,已研究了包括愈创木酚在内的酚类化合物对人牙髓成纤维细胞的细胞毒性作用。这些发现强调了谨慎使用此类物质以避免牙髓或根尖刺激的必要性 (Chang, Tai, Huang, & Huang, 2000).

历史应用

愈创木酚的历史方面已得到记录,说明其在治疗梅毒中的用途及其作为一种能够检测隐血的化学物质的发现 (Moeller, 1984).

破骨细胞生成抑制

对当归的研究确定愈创木酚是一种活性成分,能够抑制破骨细胞生成,这可能与治疗骨质疏松症等骨病有关。这项研究表明,愈创木酚抑制了破骨细胞分化和功能的关键途径 (Zhi et al., 2020).

抗真菌特性

愈创木酚已证明对禾谷镰刀菌具有杀真菌活性,禾谷镰刀菌是一种重要的植物病原体。它抑制菌丝生长和毒素产生,表明在农业和食品保鲜中具有潜在应用 (Gao et al., 2021).

胃食管反流的治疗潜力

一项研究评估了愈创木酚对食道的な影响,发现它增加了食管下括约肌的静息压。这表明在治疗反流性食管炎和其他运动障碍方面具有潜在的效用 (Heatley, Evans, Rhodes, & Atkinson, 1982).

肝保护和抗糖尿病作用

同属植物已被探索其抗糖尿病和肝保护作用。在糖尿病大鼠的一项研究中,其提取物显示出显着的血糖降低和改善的肝功能标志物 (Ibrahim et al., 2019).

愈创木酚型倍半萜类活性

对愈创木酚所属的愈创木酚型倍半萜类的了解的进步,揭示了它们在抗肿瘤、抗炎和抗菌活性方面的潜力。这些化合物正在被探索用于各种治疗应用 (Ma, Chen, Zhang, & Li, 2019).

作用机制

Guaiactamine works by increasing the amount of a certain natural substance in the brain that is needed for memory and thought . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor .

安全和危害

未来方向

While specific future directions for Guaiactamine were not found in the search results, it’s worth noting that future drug trials are predicted to be more finely tuned and targeted to a defined group of patients in whom they’ll deliver the most promising results . Treatments to slow or stop Alzheimer’s damage to the brain are being focused on .

属性

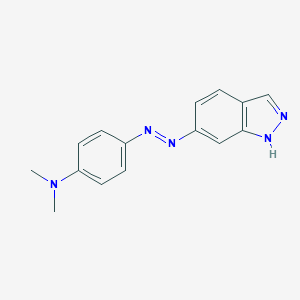

IUPAC Name |

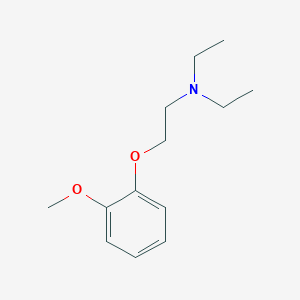

N,N-diethyl-2-(2-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3/h6-9H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEAKJIIJRDXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046139 | |

| Record name | Guaiactamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guaiactamine | |

CAS RN |

15687-23-7 | |

| Record name | Guaiactamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiactamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261MHO395H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)